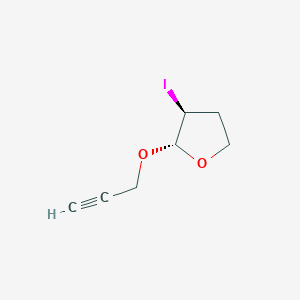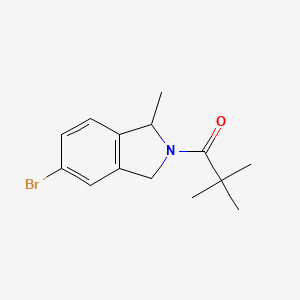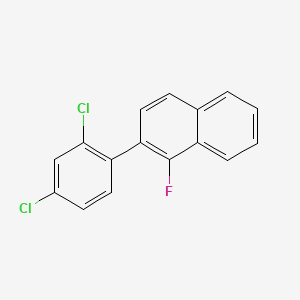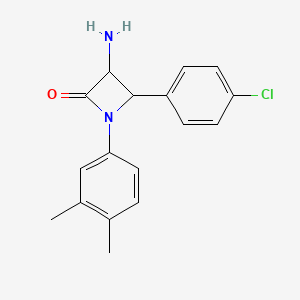
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran is a synthetic organic compound characterized by its unique structure, which includes an iodine atom and a prop-2-yn-1-yloxy group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Alkylation: The prop-2-yn-1-yloxy group is introduced via an alkylation reaction, using a suitable alkylating agent such as propargyl bromide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The prop-2-yn-1-yloxy group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
(2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-bromo-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a bromine atom instead of iodine.
(2R,3S)-3-chloro-2-(prop-2-yn-1-yloxy)tetrahydrofuran: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2R,3S)-3-iodo-2-(prop-2-yn-1-yloxy)tetrahydrofuran imparts unique reactivity compared to its bromo and chloro analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic size of iodine can influence the compound’s steric and electronic properties, affecting its behavior in various chemical reactions.
Properties
Molecular Formula |
C7H9IO2 |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
(2R,3S)-3-iodo-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9IO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2/t6-,7-/m0/s1 |
InChI Key |
BMVHZOFGEAEKSI-BQBZGAKWSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@H](CCO1)I |
Canonical SMILES |
C#CCOC1C(CCO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)


![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)




![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)



